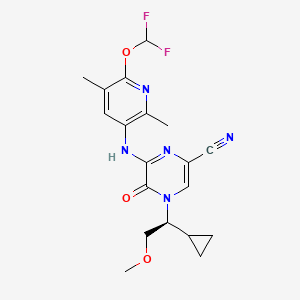

BMS-764459

説明

特性

CAS番号 |

1188407-45-5 |

|---|---|

分子式 |

C19H21F2N5O3 |

分子量 |

405.4058 |

IUPAC名 |

4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl]amino]-5-oxopyrazine-2-carbonitrile |

InChI |

InChI=1S/C19H21F2N5O3/c1-10-6-14(11(2)23-17(10)29-19(20)21)25-16-18(27)26(8-13(7-22)24-16)15(9-28-3)12-4-5-12/h6,8,12,15,19H,4-5,9H2,1-3H3,(H,24,25)/t15-/m1/s1 |

InChIキー |

PJMUNXORSUNUCV-OAHLLOKOSA-N |

SMILES |

CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS-764459 |

製品の起源 |

United States |

Foundational & Exploratory

The Role of BMS-764459 in Neuronal Circuits: A Technical Overview of CRF1 Receptor Antagonism

For Immediate Release: December 1, 2025

This technical guide provides an in-depth analysis of the mechanism of action of BMS-764459, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), within neuronal circuits. Developed for researchers, scientists, and professionals in drug development, this document synthesizes preclinical data to elucidate the therapeutic potential of CRF1 antagonism in stress-related disorders.

Core Mechanism of Action: Antagonism of the CRF1 Receptor

This compound belongs to a class of N3-phenylpyrazinone compounds designed to inhibit the binding of corticotropin-releasing factor (CRF) to its primary receptor in the central nervous system, the CRF1 receptor. Elevated levels of CRF are strongly associated with the pathophysiology of anxiety and depression. By blocking the CRF1 receptor, this compound and related compounds are designed to mitigate the downstream signaling cascades that contribute to the neurobiological manifestations of stress.

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is integral to the stress response.

Quantitative Analysis of CRF1 Receptor Antagonism

While specific quantitative data for this compound is not publicly available, data from closely related and highly potent analogs from the same N3-phenylpyrazinone chemical series, such as compound 12p and BMS-763534 , provide a strong indication of the expected pharmacological profile.

| Compound | Target | Assay Type | Potency (IC50) | Reference |

| 12p | Human CRF1 Receptor | Radioligand Binding Assay | 0.26 nM | [1][2] |

| BMS-763534 | Human CRF1 Receptor | Radioligand Binding Assay | 0.4 nM | [3] |

| Compound | Functional Assay | Potency (pA2) | Reference |

| BMS-763534 | CRF1-mediated cAMP Production | 9.47 | [3] |

| Compound | In Vivo Model | Efficacious Dose | Receptor Occupancy | Reference |

| 12p | Defensive Withdrawal (Rat) | Not specified | Not specified | [1] |

| BMS-763534 | Defensive Withdrawal (Rat) | 0.56 mg/kg, PO | 71 ± 5% |

Signaling Pathways Modulated by this compound

This compound acts by competitively inhibiting the CRF1 receptor, thereby preventing the initiation of the downstream signaling cascade. The primary pathway affected is the Gs-adenylyl cyclase-cAMP-PKA pathway.

Experimental Protocols

The following methodologies are based on those reported for the characterization of the N3-phenylpyrazinone series of CRF1 antagonists.

CRF1 Receptor Binding Assay

Objective: To determine the binding affinity of the antagonist for the human CRF1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 cells).

-

Radioligand: A radiolabeled CRF1 receptor agonist or antagonist (e.g., [125I]Tyr0-sauvagine) is used as the ligand.

-

Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vivo Model of Anxiety: Defensive Withdrawal Test

Objective: To assess the anxiolytic-like effects of the CRF1 antagonist in a rodent model.

Methodology:

-

Apparatus: A test chamber with a small, enclosed, dark compartment and a larger, open, illuminated area.

-

Acclimation: Rats are individually placed in the test chamber for a set period to acclimate.

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (PO) at a specified time before the test.

-

Testing: The animal is placed in the open area, and its behavior is recorded for a defined duration.

-

Parameters Measured: The primary measure is the time the animal spends in the enclosed, dark compartment (time in hide). Anxiolytic compounds are expected to decrease the time spent in the hiding place.

Impact on Neuronal Circuits

The antagonism of CRF1 receptors by compounds like this compound is expected to have significant effects on neuronal circuits implicated in anxiety and depression, most notably the extended amygdala, prefrontal cortex, and hippocampus. CRF is known to enhance excitatory synaptic transmission and increase neuronal excitability in these regions. By blocking CRF1 receptors, this compound can be hypothesized to:

-

Reduce neuronal hyperexcitability in the amygdala, a key brain region for processing fear and anxiety.

-

Normalize stress-induced alterations in synaptic plasticity in the hippocampus and prefrontal cortex, which are crucial for learning, memory, and executive function.

-

Decrease the overall activity of the hypothalamic-pituitary-adrenal (HPA) axis , a central component of the body's stress response.

References

- 1. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of BMS-764459: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-764459 is a novel small molecule that has been investigated for its therapeutic potential in neurological disorders. It functions as a potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1) and has also been identified as an atypical inducer of the Cytochrome P450 1A1 (CYP1A1) enzyme. This dual activity suggests a complex pharmacological profile with potential applications in the treatment of anxiety and depression, alongside considerations for drug-drug interactions. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental protocols to facilitate further research and development of this compound and related compounds.

Introduction

The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress, and its dysregulation has been implicated in the pathophysiology of various psychiatric disorders, including anxiety and depression. The CRF1 receptor, a key component of this system, has emerged as a promising therapeutic target for the development of novel anxiolytics and antidepressants. This compound is a potent, non-peptide antagonist of the CRF1 receptor. Additionally, its activity as an atypical CYP1A1 inducer warrants a thorough investigation of its metabolic profile and potential for drug-drug interactions.

Mechanism of Action

CRF1 Receptor Antagonism

This compound exerts its primary pharmacological effect by competitively binding to and blocking the activation of the CRF1 receptor. This antagonism mitigates the downstream signaling cascades initiated by the binding of endogenous CRF, thereby reducing the physiological and behavioral responses to stress.

Atypical CYP1A1 Induction

This compound has been shown to induce the expression of CYP1A1, an enzyme involved in the metabolism of xenobiotics. This induction appears to be mediated through the Aryl Hydrocarbon Receptor (AhR). The "atypical" nature of this induction suggests a complex interaction with the AhR signaling pathway, which may differ from that of classical inducers.

Quantitative Pharmacological Data

While specific quantitative data for this compound is not extensively available in the public domain, data from a closely related, potent CRF1 receptor antagonist, BMS-763534, provides valuable insight into the expected potency of this chemical class.

| Parameter | Value | Compound | Species | Assay |

| CRF1 Receptor Binding | ||||

| IC50 | 0.4 nM | BMS-763534 | Rat | Radioligand binding assay |

| In Vivo Efficacy (Anxiety) | ||||

| Lowest Effective Dose | 0.56 mg/kg, p.o. | BMS-763534 | Rat | Elevated Plus Maze |

| Receptor Occupancy at LED | 71 ± 5% | BMS-763534 | Rat | Ex vivo binding |

| In Vivo Administration (Toxicology) | ||||

| Dose | 175 mg/kg/day, p.o. | This compound | Rat | 2-week toxicology study |

Table 1: Quantitative Pharmacological Data for this compound and a Related CRF1 Antagonist. Note: Data for BMS-763534 is provided as a surrogate for this compound due to the lack of publicly available specific data.

Signaling Pathways

CRF1 Receptor Signaling Pathway

The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), can activate multiple downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gs, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, the CRF1 receptor can couple to Gq to activate the Phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). Furthermore, signaling through Gi can lead to the activation of the MAP kinase/ERK pathway via Src and EGFR transactivation.

Caption: CRF1 Receptor Signaling Pathways.

CYP1A1 Induction Pathway

The induction of CYP1A1 by xenobiotics like this compound is primarily mediated by the Aryl Hydrocarbon Receptor (AhR). In its inactive state, AhR resides in the cytoplasm in a complex with heat shock proteins (HSPs) and other co-chaperones. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter region of target genes, including CYP1A1, leading to their transcriptional activation.

Caption: CYP1A1 Induction Pathway via AhR.

Experimental Protocols

CRF1 Receptor Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of this compound for the CRF1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled CRF1 receptor antagonist (e.g., [125I]Tyr0-sauvagine) is used as the tracer.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA) is used.

-

Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1 antagonist.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: The EPM consists of two open arms and two closed arms, elevated from the floor.

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses, typically 30-60 minutes before testing. A vehicle control group is included.

-

Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection: The session is recorded by a video camera, and the time spent in and the number of entries into the open and closed arms are scored.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

In Vivo Assessment of Antidepressant Activity: Forced Swim Test (FST)

Objective: To assess the antidepressant-like potential of this compound in rodents.

Methodology:

-

Apparatus: A cylindrical tank filled with water (23-25°C) from which the animal cannot escape.

-

Animals: Male Sprague-Dawley rats or mice are used.

-

Drug Administration: this compound is administered at various doses, often on a sub-chronic schedule (e.g., once daily for several days) prior to the test.

-

Test Procedure: The animal is placed in the water-filled cylinder for a predetermined period (e.g., 6 minutes). The duration of immobility (floating without active swimming) is recorded, typically during the last 4 minutes of the test.

-

Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

In Vitro CYP1A1 Induction Assay

Objective: To quantify the induction of CYP1A1 enzyme activity by this compound.

Methodology:

-

Cell Culture: Primary human hepatocytes or a suitable cell line (e.g., HepG2) are cultured.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours). A positive control inducer (e.g., omeprazole) and a vehicle control are included.

-

Enzyme Activity Measurement: The activity of CYP1A1 is typically measured using a pro-fluorescent substrate (e.g., 7-ethoxyresorufin), which is converted to a fluorescent product (resorufin) by CYP1A1. The fluorescence is quantified using a plate reader.

-

Data Analysis: The fold induction of CYP1A1 activity is calculated by comparing the enzyme activity in the this compound-treated cells to that in the vehicle-treated cells.

Conclusion

This compound represents a promising pharmacological scaffold with the potential for therapeutic development in the realm of neurological disorders, particularly those with a stress-related etiology. Its potent antagonism of the CRF1 receptor is the primary driver of its anxiolytic and antidepressant potential. However, its activity as a CYP1A1 inducer necessitates careful consideration of its metabolic profile and potential for drug-drug interactions during any future clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic utility of this compound and similar molecules. Further studies are warranted to obtain specific quantitative data for this compound to fully elucidate its pharmacological and pharmacokinetic properties.

BMS-764459: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Signaling Pathways, and Experimental Protocols for the Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist BMS-764459.

This guide is intended for researchers, scientists, and drug development professionals interested in the potent and selective CRF1 receptor antagonist, this compound. This document provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Core Compound Information

This compound is a potent, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] It has been investigated for its potential therapeutic effects in anxiety and other stress-related disorders. Additionally, it has been identified as an atypical inducer of Cytochrome P450 1A1 (CYP1A1).

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1188407-45-5 | [1] |

| Molecular Formula | C₁₉H₂₁F₂N₅O₃ | [1] |

| Molecular Weight | 405.40 g/mol | [1] |

| IUPAC Name | (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-((6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl)amino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile | |

| Appearance | White to light brown powder | |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% (HPLC) |

Biological Activity

| Target | Action | IC₅₀/EC₅₀ | Reference |

| CRF1 Receptor | Antagonist | IC₅₀ = 0.86 nM (rat CRF1 binding assay) | |

| IC₅₀ = 1.9 nM (cAMP production in human Y-79 cells) | |||

| CYP1A1 | Atypical Inducer | - |

Signaling Pathways

As a CRF1 receptor antagonist, this compound primarily modulates the signaling pathways activated by corticotropin-releasing factor (CRF) and other endogenous ligands like urocortins. The CRF1 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. However, it can also couple to other G-proteins, activating alternative signaling cascades.

Caption: this compound Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described in the literature. The following is a generalized protocol based on the published strategy.

Caption: General Synthesis Workflow.

Detailed Methodology:

-

Coupling of the Pyrazinone and Pyridinamine Moieties: The core structure is assembled via a coupling reaction between a suitably substituted pyrazinone intermediate and the 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) fragment. This reaction is typically carried out in an appropriate solvent such as dioxane or DMF, with a suitable base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., Xantphos). The reaction mixture is heated to facilitate the coupling.

-

Work-up and Purification: Following the coupling reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Final Product Characterization: The purified this compound is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity.

CRF1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CRF1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CRF1 receptor (e.g., CHO-K1 cells).

-

Radioligand: [¹²⁵I]-Tyr-Sauvagine or [³H]-Antalarmin.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a microplate scintillation counter.

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a non-labeled CRF1 antagonist (for non-specific binding).

-

50 µL of the this compound dilution.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the CRF1 receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for this compound by non-linear regression analysis of the competition binding data.

Functional Antagonism Assay (cAMP Production)

This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the CRF1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human CRF1 receptor.

-

CRF (ovine or human) as the agonist.

-

This compound.

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

-

Cell Culture: Plate the CRF1-expressing CHO-K1 cells in a 96-well plate and grow to confluence.

-

Compound Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

-

Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve for the inhibition of CRF-stimulated cAMP production by this compound and calculate the IC₅₀ value.

CYP1A1 Induction Assay

This protocol outlines a method to assess the potential of this compound to induce CYP1A1 expression in primary human hepatocytes.

Caption: CYP1A1 Induction Assay Workflow.

Materials:

-

Cryopreserved primary human hepatocytes.

-

Hepatocyte culture medium.

-

This compound.

-

Positive control inducer (e.g., omeprazole (B731) for CYP1A2, which can have some cross-induction of CYP1A1, or a more specific CYP1A1 inducer like TCDD, used with caution).

-

RNA isolation kit.

-

Reverse transcription kit.

-

qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR instrument.

Methodology:

-

Hepatocyte Plating: Thaw and plate primary human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

-

Compound Treatment: Treat the hepatocytes with various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control for 48 to 72 hours. Replace the medium with fresh compound-containing medium every 24 hours.

-

RNA Isolation: At the end of the treatment period, wash the cells and lyse them to isolate total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene to determine the relative mRNA expression levels.

-

Data Analysis: Calculate the fold change in CYP1A1 mRNA expression in this compound-treated cells relative to the vehicle-treated cells, normalized to the housekeeping gene, using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes. This guide provides essential information and detailed protocols to facilitate its study by the scientific community. The dual activity of this compound as a CRF1 antagonist and a CYP1A1 inducer warrants careful consideration in the design and interpretation of in vitro and in vivo experiments.

References

- 1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Preclinical Development of BMS-764459

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preclinical development of BMS-764459, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Elevated levels of CRF are associated with depression, anxiety, and other stress-related disorders, making CRF1 receptor antagonists like this compound a promising therapeutic target.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-((6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl)amino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile |

| Molecular Formula | C₁₉H₂₁F₂N₅O₃ |

| Molecular Weight | 405.40 g/mol |

| CAS Number | 1188407-45-5 |

Synthesis of this compound

The synthesis of this compound is a multi-step process characterized by two key chemical reactions: a palladium(0)-catalyzed cyanation and an asymmetric Strecker reaction. These reactions are crucial for the construction of the pyrazinone core and the introduction of the chiral side chain, respectively.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is proprietary information of Bristol-Myers Squibb. However, based on published literature on similar pyrazinone-based CRF1 antagonists, a likely synthetic route is outlined below. The synthesis would involve the preparation of key intermediates followed by their coupling and final modification.

Key Intermediates:

-

Pyrazinone Core: A suitably substituted pyrazinone ring is synthesized. This often involves the condensation of an alpha-amino acid derivative with a reactive dicarbonyl compound.

-

Chiral Side Chain: The (S)-1-cyclopropyl-2-methoxyethylamine side chain is prepared, often starting from a chiral precursor or through an asymmetric synthesis method like the Strecker reaction.

-

Aromatic Amine: The 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) fragment is synthesized separately.

Key Reactions:

-

Asymmetric Strecker Reaction: This reaction is employed to introduce the chiral α-amino nitrile group, which is a precursor to the desired chiral side chain.

-

Reactants: An appropriate aldehyde or ketone, a cyanide source (e.g., KCN or TMSCN), and a chiral amine or ammonia (B1221849) with a chiral catalyst.

-

General Conditions: The reaction is typically carried out in a suitable solvent at controlled temperatures to ensure high diastereoselectivity. The resulting aminonitrile is then hydrolyzed to the corresponding amino acid or further modified.

-

-

Palladium(0)-Catalyzed Cyanation: This cross-coupling reaction is used to introduce the cyano group onto the pyrazinone ring.

-

Reactants: A halogenated (e.g., chloro- or bromo-) pyrazinone intermediate, a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]), a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a ligand (e.g., dppf).

-

General Conditions: The reaction is typically performed in an inert solvent (e.g., DMF or dioxane) at elevated temperatures.

-

Final Assembly:

The final steps would involve the coupling of the pyrazinone core with the chiral side chain and the aromatic amine through nucleophilic aromatic substitution or other cross-coupling reactions, followed by any necessary deprotection steps.

Preclinical Development

The preclinical development of this compound followed a standard pathway for central nervous system (CNS) drug candidates, focusing on establishing its efficacy, safety, and pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

This compound is a high-affinity antagonist of the CRF1 receptor. By blocking this receptor, it inhibits the downstream signaling cascade initiated by corticotropin-releasing factor. This action is believed to mitigate the physiological and behavioral responses to stress. The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Preclinical Efficacy

The anxiolytic and antidepressant potential of this compound was evaluated in various in vitro and in vivo models.

In Vitro Potency

| Assay | Result (IC₅₀) |

| CRF1 Receptor Binding | 0.86 nM |

| CRF-stimulated cAMP production | 1.9 nM |

Experimental Protocol: In Vitro Assays

-

Receptor Binding Assay: Membranes from cells expressing the human CRF1 receptor are incubated with a radiolabeled CRF1 ligand (e.g., [¹²⁵I]Tyr₀-Sauvagine) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

-

cAMP Production Assay: Cells expressing the CRF1 receptor are stimulated with CRF in the presence of varying concentrations of this compound. Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based). The concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production is determined as the IC₅₀ value.

In Vivo Efficacy in Animal Models

This compound has demonstrated efficacy in rodent models of anxiety.

| Animal Model | Species | Lowest Efficacious Dose (Oral) |

| Defensive Withdrawal | Rat | 1.8 mg/kg |

Experimental Protocol: Defensive Withdrawal Test

The defensive withdrawal test is a model of anxiety in which the animal's natural tendency to avoid open, brightly lit spaces is assessed.

-

Apparatus: A test chamber with a small, dark antechamber connected to a larger, brightly lit open field.

-

Procedure: Rats are placed in the antechamber. The time it takes for the rat to emerge into the open field (emergence latency) and the total time spent in the open field are measured over a specific period.

-

Treatment: this compound or a vehicle control is administered orally at various doses prior to the test.

-

Endpoint: A significant increase in the time spent in the open field and a decrease in emergence latency are indicative of an anxiolytic effect.

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in multiple species to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

| Species | Oral Bioavailability (%) |

| Dog | 53-70% |

Experimental Protocol: Pharmacokinetic Studies

-

Dosing: this compound is administered intravenously (IV) and orally (PO) to different groups of animals (e.g., rats, dogs).

-

Blood Sampling: Blood samples are collected at various time points after dosing.

-

Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Parameter Calculation: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t₁/₂), are calculated from the plasma concentration-time data. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Safety and Toxicology

Preclinical safety studies are conducted to identify potential adverse effects and to determine a safe starting dose for human clinical trials. A two-week safety study in rats indicated that this compound was well-tolerated.

Experimental Protocol: Safety Pharmacology and Toxicology Studies

-

Safety Pharmacology Core Battery: As per regulatory guidelines, studies are conducted to assess the effects of this compound on vital functions, including the cardiovascular (e.g., hERG assay, in vivo cardiovascular monitoring in dogs), respiratory, and central nervous systems.

-

Repeat-Dose Toxicology Studies: The compound is administered daily to rodents and a non-rodent species (e.g., dogs) for a specified duration (e.g., 2 weeks, 1 month). Clinical observations, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. At the end of the study, a full histopathological examination is performed to identify any target organ toxicity. The No-Observed-Adverse-Effect-Level (NOAEL) is determined from these studies.

Preclinical Development Workflow

The preclinical development of a CNS drug like this compound follows a structured workflow from initial discovery to the submission of an Investigational New Drug (IND) application.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist with a promising preclinical profile. Its synthesis involves key chemical transformations, and its preclinical development has demonstrated high in vitro potency, in vivo efficacy in a model of anxiety, and favorable pharmacokinetic properties. The well-tolerated safety profile in initial studies supported its progression towards clinical evaluation for the treatment of stress-related disorders. This technical guide provides a foundational understanding of the critical data and methodologies involved in the early-stage development of this compound.

BMS-764459: A Selective Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-764459 is a potent and selective, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] Developed as a potential therapeutic agent for stress-related disorders such as anxiety and depression, this compound has demonstrated promising preclinical efficacy. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[2] These effects are primarily mediated through its interaction with the CRF1 receptor, a Class B G-protein coupled receptor (GPCR). Elevated levels of CRF have been implicated in the pathophysiology of anxiety and depression, making the CRF1 receptor a compelling target for therapeutic intervention.

Chemical Properties

This compound is chemically identified as (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[1][3]

| Property | Value |

| Chemical Formula | C₁₉H₂₁F₂N₅O₃ |

| Molecular Weight | 405.4 g/mol |

| CAS Number | 1188407-45-5 |

Mechanism of Action

This compound acts as a selective antagonist at the CRF1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, CRF, and blocking its downstream signaling cascades. The primary signaling pathway activated by the CRF1 receptor involves the Gs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting this pathway, this compound mitigates the physiological and behavioral consequences of elevated CRF levels.

CRF1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway of the CRF1 receptor and the point of intervention by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| CRF1 Receptor Binding Affinity (IC₅₀) | Rat | 0.86 nM | |

| Functional Antagonism (IC₅₀) | Human Y-79 Retinoblastoma Cells | 1.9 nM |

Table 2: In Vitro Selectivity of this compound

| Receptor/Target | Binding Affinity/Functional Activity (IC₅₀) | Reference |

| CRF2 Receptor | > 10 µM | |

| Panel of 43 other receptors, ion channels, and transporters | > 10 µM |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Species | Model/Condition | Dose | Result | Reference |

| Anxiolytic Efficacy | Rat | Defensive Withdrawal Model | 1.8 mg/kg, p.o. | Lowest efficacious dose | |

| Oral Bioavailability (F) | Dog | Suspension | 2 mg/kg | 53% | |

| Oral Bioavailability (F) | Dog | Solution | 3 mg/kg | 70% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

CRF1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the CRF1 receptor.

Materials:

-

Rat cortical membranes (prepared from adult male Sprague-Dawley rats)

-

[¹²⁵I]Sauvagine (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Thaw the rat cortical membranes on ice and resuspend in binding buffer to a final protein concentration of approximately 100-200 µg/mL.

-

In a 96-well plate, add binding buffer, various concentrations of this compound (or vehicle for total binding), and a fixed concentration of [¹²⁵I]Sauvagine (e.g., 0.1-0.2 nM).

-

Add the membrane suspension to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled CRF1 ligand (e.g., 1 µM unlabeled sauvagine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.

CRF-Stimulated cAMP Functional Assay

Objective: To assess the functional antagonist activity of this compound at the CRF1 receptor.

Materials:

-

Human Y-79 retinoblastoma cells (endogenously expressing CRF1 receptors)

-

Assay buffer (e.g., Hank's Buffered Salt Solution with 10 mM MgCl₂, 5 mM HEPES, 0.1% BSA)

-

IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)

-

Corticotropin-releasing factor (CRF)

-

This compound

-

cAMP detection kit (e.g., HTRF-based)

Procedure:

-

Plate Y-79 cells in a 96-well plate at a suitable density (e.g., 80,000 cells/well) and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound or vehicle in assay buffer containing IBMX (e.g., 1 mM) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of CRF (typically at its EC₈₀ concentration) for a specific time (e.g., 15 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Construct a concentration-response curve for this compound and determine its IC₅₀ value for the inhibition of CRF-stimulated cAMP production.

Rat Defensive Withdrawal Model of Anxiety

Objective: To evaluate the in vivo anxiolytic efficacy of this compound.

Materials:

-

Adult male rats (e.g., Sprague-Dawley)

-

Defensive withdrawal apparatus (an open-topped box with an open field area and a small, dark chamber)

-

This compound

-

Vehicle control

Procedure:

-

Acclimate the rats to the testing room for at least one hour before the experiment.

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle orally at a specified time before testing (e.g., 60 minutes).

-

Place each rat individually into the center of the open field area of the defensive withdrawal apparatus.

-

Record the behavior of the rat for a set period (e.g., 15 minutes).

-

The primary behavioral measure is the latency to emerge from the dark chamber and the total time spent in the open field area. Anxiolytic compounds are expected to decrease the latency to emerge and increase the time spent in the open field.

-

Analyze the data to determine the dose-dependent effects of this compound on anxiety-like behavior.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of experiments in the preclinical evaluation of a CRF1 receptor antagonist like this compound.

Conclusion

This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with demonstrated preclinical anxiolytic activity. Its favorable in vitro and in vivo properties make it a valuable research tool for investigating the role of the CRF system in stress-related pathophysiology and a promising lead compound for the development of novel therapeutics for anxiety and depressive disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CRF1 receptor antagonists.

References

- 1. Expression, binding, and signaling properties of CRF2(a) receptors endogenously expressed in human retinoblastoma Y79 cells: passage–dependent regulation of functional receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 125I-Antisauvagine-30: a novel and specific high-affinity radioligand for the characterization of corticotropin-releasing factor type 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of BMS-764459: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of BMS-764459, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information presented herein is intended to support research and development efforts by providing detailed data on its mechanism of action, binding affinity, functional potency, selectivity, and in vivo efficacy, along with relevant experimental methodologies and pathway visualizations.

Core Pharmacological Data

This compound is a non-peptide small molecule that exhibits high affinity and potent antagonist activity at the CRF1 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, the key quantitative findings of which are summarized below.

Table 1: In Vitro Affinity and Potency of this compound

| Parameter | Value | Assay System |

| Binding Affinity (IC50) | 0.86 nM | Competitive radioligand binding assay with 125I-ovine CRF against rat CRF1 receptor.[1] |

| Functional Potency (IC50) | 1.9 nM | Inhibition of CRF-stimulated cAMP production in human Y-79 retinoblastoma cells.[1] |

Table 2: Selectivity Profile of this compound

| Target | Activity (IC50) | Comments |

| CRF1 Receptor | 0.86 nM | Primary target. |

| CRF2 Receptor | >10 µM | Demonstrates high selectivity for CRF1 over CRF2.[1] |

| Panel of 43 other receptors, ion channels, and transporters | >10 µM | Indicates a highly specific pharmacological profile with minimal off-target activity.[1] |

Table 3: In Vivo Efficacy and Bioavailability of this compound

| Parameter | Value | Animal Model |

| Anxiolytic Efficacy (Effective Dose) | 1-3 mg/kg, p.o. | Rat defensive withdrawal model of anxiety.[1] |

| Oral Bioavailability (F) | 53% (2 mg/kg, suspension) | Dog. |

| 70% (3 mg/kg, solution) | Dog. |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. In its canonical signaling pathway, activation of the CRF1 receptor by its endogenous ligand, corticotropin-releasing factor (CRF), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, mediating the physiological responses to stress. By binding to the CRF1 receptor, this compound prevents the conformational changes induced by CRF, thereby inhibiting the activation of this signaling cascade.

The CRF1 receptor can also couple to other G-proteins, such as Gq, which activates the phospholipase C (PLC) pathway, and Gi, which can modulate other signaling cascades.

Atypical CYP1A1 Induction

An important aspect of the pharmacological profile of this compound is its characterization as an atypical inducer of Cytochrome P450 1A1 (CYP1A1). This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, including CYP1A1, leading to their increased transcription. This compound has been shown to induce AhR target genes, as well as CYP2B and CYP3A, a pattern consistent with atypical CYP1A1 inducers.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in pharmacology and are representative of the methods used to characterize this compound.

CRF1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity (IC50, which can be converted to Ki) of a test compound for the CRF1 receptor.

Protocol:

-

Membrane Preparation: Homogenize rat frontal cortex tissue or cells stably expressing the human CRF1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., 150 pM 125I-ovine CRF), and varying concentrations of this compound. For determining non-specific binding, a high concentration of a known CRF1 antagonist is used instead of the test compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Antagonism Assay (cAMP Production)

This assay measures the ability of this compound to inhibit the functional response (cAMP production) induced by CRF in a cellular context.

Protocol:

-

Cell Culture: Culture human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor, in appropriate media until they reach a suitable confluency.

-

Cell Plating: Harvest the cells and plate them into a 96-well plate at a predetermined density.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of CRF (e.g., 1 nM) to the wells to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.

-

Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Determine the percentage of inhibition of the CRF-stimulated cAMP response at each concentration of this compound. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Anxiolytic Activity (Rat Defensive Withdrawal Model)

This behavioral model assesses the anxiolytic potential of a compound by measuring its effect on the natural defensive behaviors of rats in a potentially threatening environment.

Protocol:

-

Apparatus: The test is conducted in an open field arena with a small, enclosed "withdrawal" chamber or a covered object under which the animal can hide.

-

Habituation: Acclimate the rats to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 1-3 mg/kg) or vehicle orally (p.o.) at a specified time before the test (e.g., 60 minutes).

-

Testing: Place the rat in the center of the open field.

-

Behavioral Scoring: Over a set period (e.g., 10-15 minutes), record behaviors such as the latency to enter the withdrawal chamber, the total time spent in the withdrawal chamber, and locomotor activity in the open field.

-

Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups. A significant decrease in the time spent in the withdrawal chamber and an increase in exploratory behavior in the open field, without significant changes in general locomotor activity, are indicative of an anxiolytic effect.

Summary and Conclusion

This compound is a highly potent and selective CRF1 receptor antagonist with demonstrated efficacy in a preclinical model of anxiety. Its favorable oral bioavailability in animal models further supports its potential as a therapeutic agent. The atypical induction of CYP1A1 via the AhR pathway is a notable feature of its pharmacological profile that warrants consideration in further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or other CRF1 receptor modulators.

References

The Impact of CRF1 Receptor Antagonism on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of corticotropin-releasing factor receptor 1 (CRF1) antagonists on the hypothalamic-pituitary-adrenal (HPA) axis. While focusing on the pharmacological class, this document uses the investigational compound BMS-764459 as a representative agent to illustrate the expected physiological responses, experimental evaluation, and underlying signaling pathways. Due to the limited availability of public data specific to this compound, this guide synthesizes information from studies on other CRF1 receptor antagonists to present a framework for understanding the potential impact of such compounds on HPA axis modulation. This document details experimental protocols for assessing HPA axis function, presents hypothetical quantitative data in structured tables, and provides visualizations of key signaling and experimental workflows.

Introduction to HPA Axis and CRF1 Receptor Antagonism

The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates the body's response to stress.[1][2][3] Activation of the HPA axis begins with the release of corticotropin-releasing factor (CRF) from the paraventricular nucleus (PVN) of the hypothalamus. CRF then binds to its receptors on the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH).[2][4] ACTH, in turn, acts on the adrenal cortex to promote the synthesis and release of glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.

Dysregulation of the HPA axis is implicated in a variety of stress-related disorders, including anxiety and depression. The CRF1 receptor is the primary mediator of the stress-induced activation of the HPA axis. Consequently, CRF1 receptor antagonists are a class of compounds being investigated for their potential to mitigate the effects of excessive HPA axis activity. This compound is identified as a CRF1 receptor antagonist. By blocking the action of CRF at the pituitary, these antagonists are expected to reduce the downstream secretion of ACTH and corticosterone, particularly in response to stressful stimuli.

Signaling Pathways

The interaction of a CRF1 receptor antagonist like this compound with the HPA axis involves the interruption of a well-defined signaling cascade. The following diagrams illustrate the normal HPA axis function and the mechanism of action for a CRF1 antagonist.

References

- 1. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPA axis- Interaction with Behavioral Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress and the HPA Axis: Balancing Homeostasis and Fertility [mdpi.com]

- 4. Role of glucocorticoid negative feedback in the regulation of HPA axis pulsatility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of BMS-764459

Introduction

BMS-764459 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1) developed by Bristol-Myers Squibb.[1][2][3] Elevated levels of corticotropin-releasing factor (CRF) have been associated with depression, anxiety, and gastrointestinal disorders.[4] Consequently, CRF1 antagonists like this compound have been investigated for their therapeutic potential in treating stress-related conditions.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of this compound.

Discovery and Rationale

The development of this compound was driven by the well-established role of the CRF system in the body's stress response. Chronic activation of this system is implicated in the pathophysiology of anxiety and depression. By blocking the CRF1 receptor, this compound aims to mitigate the downstream effects of elevated CRF levels, thereby producing anxiolytic effects.

Chemical Properties

| Property | Value |

| IUPAC Name | (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile |

| CAS Number | 1188407-45-5 |

| Molecular Formula | C₁₉H₂₁F₂N₅O₃ |

| Molecular Weight | 405.40 g/mol |

Mechanism of Action

This compound functions as a high-affinity antagonist of the CRF1 receptor. In stressful situations, CRF is released and binds to CRF1 receptors, initiating a signaling cascade that results in the physiological and behavioral manifestations of stress. This compound competitively blocks the binding of CRF to the CRF1 receptor, thereby inhibiting this signaling pathway.

Preclinical Development

The preclinical evaluation of this compound demonstrated its potency, selectivity, and efficacy in animal models of anxiety.

In Vitro Studies

This compound exhibits high affinity for the rat CRF1 receptor and potently inhibits CRF-stimulated signaling in human cells. It shows high selectivity for the CRF1 receptor over the CRF2 receptor and a panel of 43 other receptors, channels, and transporters.

| Parameter | Cell Line/Receptor | Value |

| Binding Affinity (IC₅₀) | Rat CRF-R1 | 0.86 nM |

| Functional Potency (IC₅₀) | Human Y-79 retinoblastoma cells | 1.9 nM |

| Selectivity (IC₅₀) | CRF-R2 and 43 other proteins | >10 µM |

Experimental Protocols

-

CRF1 Receptor Binding Assay: The binding affinity of this compound was determined using a competitive binding assay with rat CRF1 receptors. The assay measures the ability of the compound to displace a radiolabeled CRF ligand from the receptor. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the radioligand binding.

-

cAMP Production Assay: The functional potency of this compound was assessed by measuring its ability to inhibit CRF-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor. The IC₅₀ value is the concentration of the compound that produces a half-maximal inhibition of the CRF-induced cAMP response.

In Vivo Studies

This compound has shown anxiolytic effects in animal models. In the rat defensive withdrawal model of anxiety, orally administered this compound demonstrated efficacy at doses of 1-3 mg/kg. The compound also exhibits good oral bioavailability, with a reported bioavailability (F) of 53% in dogs when administered as a 2 mg/kg suspension and 70% with a 3 mg/kg solution.

Chemical Synthesis

The synthesis of this compound involves several key chemical transformations. An efficient synthesis route has been developed, with notable steps including a palladium(0)-catalyzed cyanation and an asymmetric Strecker reaction. Although the diastereomeric ratio in the Strecker reaction was initially low (2.5:1), the desired diastereoisomer was significantly enriched to a 49:1 ratio through crystallization.

References

The CRF1 Receptor Antagonist BMS-764459: A Technical Guide for Research in Anxiety and Depression Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heightened stress responses are intricately linked to the pathophysiology of anxiety and depressive disorders. A key mediator of the body's stress response is the corticotropin-releasing factor (CRF) system, with the CRF1 receptor playing a pivotal role. Antagonism of the CRF1 receptor has emerged as a promising therapeutic strategy for the development of novel anxiolytics and antidepressants. This technical guide focuses on BMS-764459, a CRF1 antagonist, and its potential application in preclinical research models of anxiety and depression. While specific preclinical behavioral data for this compound in these models is not extensively available in the public domain, this guide will provide a comprehensive overview of the underlying mechanism of action, relevant signaling pathways, and detailed experimental protocols, drawing upon data from other well-characterized CRF1 receptor antagonists as illustrative examples.

This compound is identified as a potent and selective CRF1 receptor antagonist.[1][2] Its primary mechanism of action involves blocking the binding of CRF to its type 1 receptor, thereby attenuating the downstream signaling cascades that mediate stress-related behaviors.[3][4][5]

Core Mechanism: CRF1 Receptor Antagonism

The corticotropin-releasing factor (CRF) system is a critical neuroendocrine pathway that orchestrates the body's response to stress. When a stressor is perceived, CRF is released from the paraventricular nucleus (PVN) of the hypothalamus. CRF then binds to CRF1 receptors on the anterior pituitary gland, triggering the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce glucocorticoids, such as cortisol. This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis.

Dysregulation of the HPA axis, characterized by excessive CRF activity, has been implicated in the pathophysiology of anxiety and depression. CRF1 receptor antagonists, like this compound, are designed to interrupt this cascade at a critical juncture. By blocking the CRF1 receptor, these compounds prevent the downstream effects of CRF, thereby mitigating the physiological and behavioral consequences of stress. Non-peptide CRF1 antagonists often act as allosteric inhibitors, binding to a site on the receptor distinct from the CRF binding site and inducing a conformational change that prevents receptor activation.

Preclinical Research in Anxiety and Depression Models

Representative Data from Preclinical Studies with CRF1 Antagonists

The following tables summarize quantitative data from preclinical studies on various CRF1 antagonists in widely used animal models of anxiety and depression. This data is presented to illustrate the expected effects of a CRF1 antagonist and to serve as a reference for designing future studies with this compound.

Table 1: Effects of CRF1 Antagonists in the Elevated Plus Maze (Anxiety Model)

| Compound | Species | Dose | Route of Administration | Key Finding | Reference |

| R121919 | Rat | 20 mg/kg/day | Oral | No significant change in time spent on open arms. | |

| Antalarmin | Rat | 20 mg/kg | Intraperitoneal | Increased time spent in the open arms. | |

| Pexacerfont | Human | 100 mg/day | Oral | No significant difference from placebo in Hamilton Anxiety Scale score. |

Table 2: Effects of CRF1 Antagonists in the Forced Swim Test (Depression Model)

| Compound | Species | Dose (mg/kg) | Route of Administration | Key Finding | Reference |

| R121919 | Rat | 3, 10, 30 | Intraperitoneal | Did not alter immobility time. | |

| Antalarmin | Rat | 3, 10, 30 | Intraperitoneal | Did not alter immobility time. | |

| CP154,526 | Rat | 3, 10, 30 | Intraperitoneal | Did not alter immobility time. | |

| LWH234 | Rat | 30 | Intraperitoneal | Significantly decreased immobility time. | |

| SSR125543A | Rat | Not specified | Not specified | Decreased the duration of immobility. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of preclinical behavioral studies. Below are protocols for two of the most common assays used to evaluate anxiolytic and antidepressant-like effects of compounds like this compound.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50-70 cm).

-

Two opposite arms are enclosed by high walls (closed arms), while the other two are open.

-

The maze is typically made of a non-reflective material to reduce glare.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Placement: Place the animal in the center of the maze, facing one of the open arms.

-

Testing: Allow the animal to explore the maze for a single 5-minute session.

-

Data Collection: Record the session using a video camera mounted above the maze. An automated tracking system is recommended for accurate data collection.

-

Parameters Measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms / Total time in both arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into both arms) x 100]. An increase in these parameters is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a behavioral despair model where animals are placed in an inescapable cylinder of water. Antidepressant compounds are expected to increase active behaviors (swimming and climbing) and decrease immobility time.

Apparatus:

-

A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter).

-

The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (typically 15-30 cm).

Procedure:

-

Pre-test Session (Day 1): Place the animal in the cylinder for a 15-minute session. This initial exposure induces a state of helplessness. Remove the animal, dry it thoroughly, and return it to its home cage.

-

Test Session (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for a 5-minute session.

-

Data Collection: Record the entire 5-minute test session for later scoring by a trained observer or using an automated scoring system.

-

Parameters Scored:

-

Immobility: The animal remains floating with only minor movements necessary to keep its head above water.

-

Swimming: Active movements of the limbs, including paddling and moving around the cylinder.

-

Climbing: Active attempts to climb the walls of the cylinder.

-

-

Data Analysis: The primary measure is the duration of immobility. A significant decrease in immobility time is indicative of an antidepressant-like effect. It is also important to analyze swimming and climbing behaviors separately, as different classes of antidepressants can have differential effects on these activities.

Visualizations: Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

Caption: CRF1 Receptor Signaling Pathway and the action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A generalized workflow for preclinical testing of this compound.

Conclusion

This compound, as a CRF1 receptor antagonist, represents a compelling candidate for investigation in animal models of anxiety and depression. While direct behavioral data for this specific compound is limited in the public domain, the wealth of preclinical evidence for other CRF1 antagonists strongly supports its potential efficacy. This technical guide provides the foundational knowledge, including the mechanism of action, representative data, and detailed experimental protocols, to empower researchers to design and execute robust preclinical studies. Future research should focus on generating specific dose-response data for this compound in validated anxiety and depression models to fully elucidate its therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of CRF1 Receptor Antagonists as Antidepressants and Anxiolytics | Semantic Scholar [semanticscholar.org]

- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BMS-764459 for Rodent Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-764459 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system is a critical mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of anxiety and depressive disorders. As a CRF1 antagonist, this compound holds therapeutic potential for the treatment of these stress-related conditions by blocking the downstream effects of CRF in the brain. Preclinical studies with CRF1 antagonists have consistently demonstrated anxiolytic-like effects in a variety of rodent models of anxiety.

These application notes provide a comprehensive overview of the in vivo protocols for evaluating the anxiolytic potential of this compound in common rodent anxiety models. The included methodologies are based on established protocols for CRF1 antagonists and standard behavioral assays.

Signaling Pathway of CRF1 Receptor Antagonism

Corticotropin-Releasing Factor (CRF) is the primary ligand for the CRF1 receptor. Upon binding, it initiates a signaling cascade that ultimately leads to the physiological and behavioral manifestations of stress and anxiety. This compound, as a CRF1 antagonist, competitively binds to the CRF1 receptor, thereby preventing CRF from exerting its effects. This blockade is the fundamental mechanism behind its potential anxiolytic properties.

Caption: Simplified signaling pathway of CRF1 receptor antagonism by this compound.

Experimental Protocols for Rodent Anxiety Models

The following are detailed protocols for three widely used rodent anxiety models to assess the efficacy of this compound. These protocols are generalized and may require optimization based on specific laboratory conditions, and rodent strain.

Elevated Plus Maze (EPM)

The EPM test is based on the innate conflict in rodents between the desire to explore a novel environment and the aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Experimental Workflow:

Caption: Experimental workflow for the Elevated Plus Maze test.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

-

Animals: Adult male rats or mice are commonly used.

-

Procedure:

-

Acclimate animals to the housing facility for at least one week before testing.

-

On the test day, allow animals to habituate to the testing room for 30-60 minutes.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-10 minute session.

-

Behavior is typically recorded by an overhead video camera and analyzed using tracking software.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to a brightly lit, open area. Anxiolytics are expected to increase the time spent in the center of the arena.

Experimental Workflow:

Caption: Experimental workflow for the Open Field Test.

Methodology:

-

Apparatus: A square arena with high walls, typically made of a non-porous material for easy cleaning.

-

Animals: Adult male or female rats or mice.

-

Procedure:

-

Follow the same acclimation and habituation procedures as for the EPM.

-

Administer this compound or vehicle.

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to explore freely for a 10-30 minute session.

-

Record behavior using a video tracking system.

-

-

Parameters Measured:

-

Time spent in the center zone versus the periphery.

-

Distance traveled in the center zone.

-

Total distance traveled.

-

Rearing frequency (a measure of exploratory behavior).

-

Light-Dark Box Test

This test is based on the conflict between the tendency of mice to explore a novel environment and their innate aversion to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Workflow:

Caption: Experimental workflow for the Light-Dark Box Test.

Methodology:

-

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.

-

Animals: Typically performed with mice.

-

Procedure:

-

Follow standard acclimation and habituation procedures.

-

Administer this compound or vehicle.

-

Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the animal to explore the apparatus for 10 minutes.

-

Behavior is monitored using video recording and automated analysis software.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the light and dark compartments.

-

Latency to first enter the dark compartment.

-

Total distance traveled.

-

Quantitative Data Summary

As specific in vivo studies detailing the use of this compound in rodent anxiety models are not publicly available, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.

Table 1: Hypothetical Dose-Response Effects of this compound in the Elevated Plus Maze (Rats)

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s, mean ± SEM) | Open Arm Entries (n, mean ± SEM) | Total Distance Traveled (cm, mean ± SEM) |

| Vehicle | 0 | |||

| This compound | 1 | |||

| This compound | 3 | |||

| This compound | 10 | |||

| Positive Control (e.g., Diazepam) | 2 |

Table 2: Hypothetical Effects of this compound in the Open Field Test (Mice)

| Treatment Group | Dose (mg/kg, p.o.) | Time in Center (s, mean ± SEM) | Center Distance Traveled (cm, mean ± SEM) | Total Distance Traveled (cm, mean ± SEM) |

| Vehicle | 0 | |||

| This compound | 3 | |||

| This compound | 10 | |||

| This compound | 30 | |||

| Positive Control (e.g., Chlordiazepoxide) | 5 |

Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test (Mice)

| Treatment Group | Dose (mg/kg, s.c.) | Time in Light Box (s, mean ± SEM) | Transitions (n, mean ± SEM) | Latency to Dark (s, mean ± SEM) |

| Vehicle | 0 | |||

| This compound | 0.3 | |||

| This compound | 1 | |||

| This compound | 3 | |||

| Positive Control (e.g., Buspirone) | 1 |

Conclusion

This compound, as a CRF1 receptor antagonist, represents a promising compound for the investigation of anxiety and stress-related disorders. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to design and execute in vivo studies to elucidate the anxiolytic potential of this compound. Careful consideration of experimental design, including appropriate controls, dose selection, and route of administration, will be critical for obtaining reliable and interpretable data.

Application Notes and Protocols for Measuring BMS-764459 Potency